![molecular formula C15H24N2O3S B2556111 4-methoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide CAS No. 953141-59-8](/img/structure/B2556111.png)
4-methoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
The compound “4-methoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide” is a complex organic molecule. It is related to a class of compounds known as arylsulfonyl indoles . These compounds have been studied for their potential as 5-HT6 receptor antagonists, which are involved in improving cognitive function in numerous animal models .
Synthesis Analysis
The synthesis of related compounds involves the use of 4-Methylpiperidine . This compound can be used to synthesize bioactive compounds such as dimethyl bis (4-methylpiperidine-dithiocarbamato- S, S ′)-tin (IV), ( E )-4- (4′-methylpiperidino- N -alkoxy) stilbenes, and 4-methylpiperidinoalkylthio and 4-methylpiperidinoalkoxy derivatives of ( E )-chalcone .Molecular Structure Analysis
The molecular structure of similar compounds has been optimized using the B3LYP/cc-pVDZ basis set . The Natural Bond Orbital (NBO) analysis confirmed the highest stabilization energy of 39.53 kcal/mol, from bonding LP (1) - N22 to anti-bonding π* (N21 - C24) .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied using computational methods. Analyses of Non-Linear Optical (NLO) parameters, Molecular Electrostatic Potential (MEP), UV-visible spectra, and HOMO-LUMO were performed using different solvents such as chloroform, water, acetonitrile, ethanol, and DMSO .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as 4-Methylpiperidine have been reported. It has a boiling point of 124 °C, a density of 0.838 g/mL at 25 °C, and a refractive index n20/D of 1.446 .Scientific Research Applications
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis and characterization of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. These compounds exhibit promising properties for photodynamic therapy, a treatment method for cancer, thanks to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II photodynamic mechanisms. This research highlights the potential of benzenesulfonamide derivatives in developing effective Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Nonlinear Optics and Crystal Structures
Anwar, Okada, Oikawa, and Nakanishi (2000) prepared 4-amino-1-methylpyridinium benzenesulfonate salts, evaluating their potential for second-order nonlinear optics through x-ray structure analysis. These salts exhibit noncentrosymmetric structures, making them suitable for applications in nonlinear optics, a field crucial for the development of photonic devices and materials. This research underscores the utility of benzenesulfonamide derivatives in the synthesis of materials with significant nonlinear optical properties (Anwar, Okada, Oikawa, & Nakanishi, 2000).
Anticancer Activity
Kumar, Kumar, Roy, Sondhi, and Sharma (2015) conducted microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules, evaluating their anticancer activity against several human cancer cell lines. This study showcases the potential of benzenesulfonamide derivatives as scaffolds for developing anticancer agents, with certain compounds exhibiting significant activity against ovarian and liver cancer cell lines (Kumar, Kumar, Roy, Sondhi, & Sharma, 2015).
Carbonic Anhydrase Inhibition
Di Fiore, Maresca, Alterio, Supuran, and De Simone (2011) investigated N-substituted benzenesulfonamides as carbonic anhydrase inhibitors (CAIs), revealing significant insights into their inhibition mechanism. This research indicates the role of benzenesulfonamide derivatives in medicinal chemistry, particularly in designing inhibitors for enzyme targets like carbonic anhydrase, which is relevant in treating conditions like glaucoma, epilepsy, and altitude sickness (Di Fiore, Maresca, Alterio, Supuran, & De Simone, 2011).
Mechanism of Action
- The primary target of this compound is the 5-hydroxytryptamine-6 receptor (5-HT6R) . These receptors belong to the serotonin superfamily and are predominantly located in brain regions associated with learning and memory .
- 5-HT6R antagonists have been investigated for their potential to improve cognitive function. Selective antagonism of 5-HT6R may enhance glutamate and acetylcholine levels in the brain, which are linked to learning and memory .
- This antagonistic activity may lead to increased glutamate and acetylcholine levels, supporting cognitive function .
- The affected pathways include glutamatergic and cholinergic systems. By inhibiting 5-HT6R, the compound indirectly influences these pathways, potentially enhancing cognitive processes .
- At the molecular and cellular level, the compound’s antagonistic effect on 5-HT6R may enhance neurotransmitter release, synaptic plasticity, and memory-related processes .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- The compound is absorbed after administration. It likely distributes to the brain due to its CNS location. Metabolism occurs, but specific enzymes involved are not mentioned. Elimination pathways are not specified.
Result of Action
Action Environment
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methoxy-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-12-10-14(4-5-15(12)20-3)21(18,19)16-11-13-6-8-17(2)9-7-13/h4-5,10,13,16H,6-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYCPYSJJJFDHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCN(CC2)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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